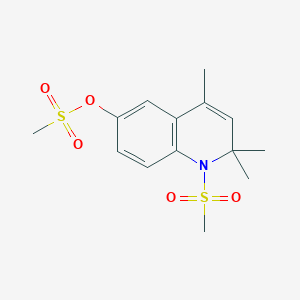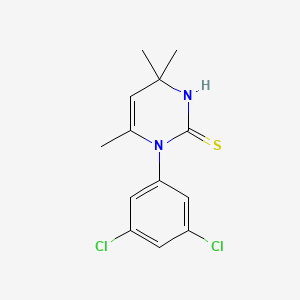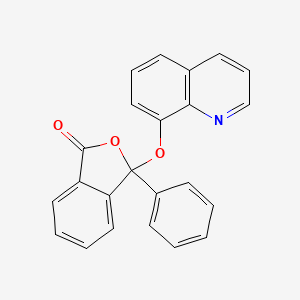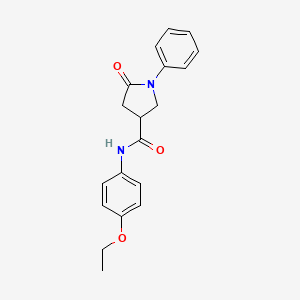
2,2,4-Trimethyl-1-(methylsulfonyl)-1,2-dihydroquinolin-6-yl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a methanesulfonyl group attached to a dihydroquinoline ring, which imparts specific reactivity and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydroquinoline ring: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a ketone under acidic conditions.
Introduction of the methanesulfonyl group: The dihydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Final sulfonation: The compound is further reacted with methanesulfonic acid or its derivatives to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
化学反应分析
Types of Reactions
1-Methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-Methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1-methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.
1-Methanesulfonyl-2,2,4-trimethylquinoline: Similar structure but without the dihydro component, leading to variations in stability and reactivity.
Methanesulfonyl derivatives of quinoline: Various derivatives with different substituents on the quinoline ring, each exhibiting unique properties.
Uniqueness
1-Methanesulfonyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate is unique due to the presence of both the methanesulfonyl group and the dihydroquinoline ring. This combination imparts specific chemical reactivity and stability, making it a valuable compound for various scientific research applications.
属性
分子式 |
C14H19NO5S2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
(2,2,4-trimethyl-1-methylsulfonylquinolin-6-yl) methanesulfonate |
InChI |
InChI=1S/C14H19NO5S2/c1-10-9-14(2,3)15(21(4,16)17)13-7-6-11(8-12(10)13)20-22(5,18)19/h6-9H,1-5H3 |
InChI 键 |
MYPISHWJTGRUTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OS(=O)(=O)C)S(=O)(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)
![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)

![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
